molecular formula C15H17NO3 B2744599 methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate CAS No. 859231-27-9

methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate

Cat. No.: B2744599
CAS No.: 859231-27-9
M. Wt: 259.305
InChI Key: OGRFPMFIPGEDGU-RAXLEYEMSA-N
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Description

Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a butoxyphenyl group, a cyanopropenoate moiety, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-(4-methoxyphenyl)-2-cyanoprop-2-enoate
  • Methyl (2Z)-3-(4-ethoxyphenyl)-2-cyanoprop-2-enoate
  • Methyl (2Z)-3-(4-propoxyphenyl)-2-cyanoprop-2-enoate

Uniqueness

Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties

Properties

IUPAC Name

methyl (Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-4-9-19-14-7-5-12(6-8-14)10-13(11-16)15(17)18-2/h5-8,10H,3-4,9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRFPMFIPGEDGU-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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